BeKm-1 -

BeKm-1

Catalog Number: EVT-242309
CAS Number:
Molecular Formula:  C174H261N51O52S6
Molecular Weight: 4091.70 Da
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BeKm-1 toxin is a peptide toxin that has been isolated from the venom of the Central Asian scorpion Buthus eupeus. BeKm-1 toxin has been reported to be a highly selective inhibitor of the human ether-a-go-go ERG1 channel (hERG1). BeKm-1 inhibits hERG1 channels expressed in HEK-293 cells with an IC50 of 3.3 nM, but has no effect at 100 nM on human EAG, human SK1, rat SK2, human IK, human BK, KCNQ1/KCNE1, KCNQ2/KCNQ3, and KCNQ4 channels. It has also minimal effects on rat ELK1 channel. BeKm-1 inhibits the human ERG1 + KCNE1 combination transiently expressed in HEK-293 cells with an IC50 value in the range of 10 to 30 nM. BeKm-1 toxin preferentially blocks human ERG channel through the closed (resting) state, although some open channel blockade is also reported to occur.
Overview

BeKm-1 is a scorpion venom-derived peptide known for its high specificity as a blocker of the human ether-à-go-go-related gene potassium channel, commonly referred to as hERG. This peptide plays a significant role in cardiac physiology, as the hERG channel is crucial for repolarizing the cardiac action potential. Understanding BeKm-1's structure and function is vital for developing therapeutic agents targeting cardiac arrhythmias and other related conditions.

Source

BeKm-1 is derived from the venom of the scorpion Buthus martensii, which is primarily found in China. The peptide was first isolated and characterized in the early 2000s, revealing its unique properties and potential applications in pharmacology.

Classification

BeKm-1 belongs to a class of potassium channel blockers, specifically targeting hERG channels. It is classified as a neurotoxin due to its origin from scorpion venom and its mechanism of action on ion channels.

Synthesis Analysis

Methods

The synthesis of BeKm-1 typically employs fluorenylmethoxycarbonyl solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to form the peptide chain while ensuring high purity and yield. The folding of the synthesized peptide is achieved through air oxidation, which helps establish the necessary disulfide bonds that are critical for its biological activity.

Technical Details

The synthesis process involves:

  • Stepwise assembly: Amino acids are added one at a time to a solid support.
  • Folding: After synthesis, the linear peptide is folded by oxidation to form three disulfide bonds between cysteine residues at positions 7-28, 13-33, and 17-35.
  • Purification: The final product undergoes purification to achieve a purity level greater than 97% before being characterized for biological activity.
Molecular Structure Analysis

Structure

BeKm-1 consists of 36 amino acids with the following sequence:

Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe-OH

This sequence includes several cysteine residues that form disulfide bonds, which are crucial for maintaining its three-dimensional structure.

Data

The molecular formula of BeKm-1 is C174H261N51O52S6C_{174}H_{261}N_{51}O_{52}S_{6}, with a molecular weight of approximately 4091.70 Da. The peptide appears as a white lyophilized solid and is soluble in water and saline buffers.

Chemical Reactions Analysis

Reactions

BeKm-1 primarily interacts with hERG channels, blocking potassium currents by binding preferentially to the closed conformation of these channels. This interaction can be characterized by electrophysiological techniques that measure changes in ion currents upon exposure to BeKm-1.

Technical Details

The binding affinity and specificity of BeKm-1 can be quantified using methods such as:

  • Electrophysiological recordings: To assess peak tail current inhibition.
  • IC50 determination: Measuring half-maximal inhibitory concentration using logistic fitting methods.
Mechanism of Action

Process

BeKm-1 exerts its effects by binding to specific sites on the hERG potassium channel, inhibiting ion flow through these channels. This blockade leads to alterations in cardiac action potentials, which can have therapeutic implications in treating arrhythmias.

Data

Research indicates that BeKm-1 binds preferentially to the closed state of hERG channels, which is critical for understanding its pharmacological profile. Studies have shown that BeKm-1's binding mode aligns with structural models derived from advanced techniques like cryo-electron microscopy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White lyophilized solid
  • Solubility: Soluble in water and saline buffers
  • Purity: Greater than 97%

Chemical Properties

BeKm-1's chemical stability and reactivity are influenced by its disulfide bonds, which contribute to its structural integrity under physiological conditions. The presence of multiple basic and acidic residues also facilitates interactions with various biological targets.

Applications

Scientific Uses

BeKm-1 has significant applications in pharmacology and toxicology:

  • Cardiac research: As a model for studying hERG channel function and dysfunction.
  • Drug development: Potential use as a lead compound for developing anti-arrhythmic drugs or tools for probing ion channel biology.
  • Fluorescent labeling: Modified analogues of BeKm-1 are used in research to visualize hERG channel interactions in live cells.
Introduction to BeKm-1: Biological Origin and Pharmacological Significance

Scorpion Venom-Derived Peptides as Potassium Channel Modulators

Scorpion venoms represent rich arsenals of bioactive peptides targeting ion channels, with α-KTx toxins constituting a major family of potassium (K+) channel modulators. These peptides typically contain 23–42 amino acids stabilized by three or four disulfide bridges, adopting a conserved cysteine-stabilized α-helix/β-sheet (CSαβ) structural motif. Their primary function involves modulating voltage-gated (Kv), calcium-activated (KCa), or ether-à-go-go-related gene (hERG) K+ channels through pore occlusion or gating modification. BeKm-1 belongs to this pharmacological class but exhibits exceptional specificity for hERG channels, distinguishing it from broader-spectrum toxins like charybdotoxin [3] [7]. This specificity positions BeKm-1 as a valuable molecular probe for dissecting hERG function in cardiac electrophysiology and drug-induced arrhythmogenesis.

Table 1: Key Characteristics of Select Scorpion-Derived Potassium Channel Toxins

ToxinSource ScorpionPrimary Target(s)IC50Structural Features
BeKm-1Mesobuthus eupeushERG3.3–27 nM [1] [8]36 aa, 3 disulfides, αβ fold
MeuTXKα1Mesobuthus eupeusKv1.32.36 nM [6]α-KTx family, CSαβ motif
BmP01Mesobuthus martensiiKv1.1/Kv1.3133.72 nM [6]Orthologue of MeuTXKα1
CharybdotoxinLeiurus quinquestriatusKv1.3, BKCa1–10 nM [3]37 aa, 3 disulfides

Discovery and Isolation of BeKm-1 from Mesobuthus eupeus

BeKm-1 was first isolated in 2001 from the venom of the Central Asian scorpion Mesobuthus eupeus through a combination of chromatographic separation and functional screening. The peptide's name derives from "Be" (Buthus eupeus) and "Km" (M-type K+ current inhibition). Its primary structure consists of 36 amino acids (H-Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe-OH) with a molecular weight of ~4 kDa, stabilized by three disulfide bonds (Cys7–Cys28, Cys13–Cys33, Cys17–Cys35) forming the characteristic CSαβ fold [7] [8]. cDNA cloning revealed a 365-nucleotide sequence encoding a precursor with a 21-residue signal peptide and the mature toxin. Recombinant expression systems in E. coli subsequently enabled large-scale production of bioactive BeKm-1, confirming its identity with the native toxin through electrophysiological characterization [8] [9]. This established BeKm-1 as the founding member of a novel α-KTx subfamily characterized by distinctive C-terminal residues (Arg17, Val29, Phe32) compared to classical toxins (Lys, Met, Lys) [7].

Role in hERG Channel Research: Bridging Toxinology and Cardiac Electrophysiology

The human Ether-à-go-go-Related Gene (hERG, Kv11.1) channel conducts the rapid delayed rectifier potassium current (IKr), a critical determinant of cardiac action potential repolarization. Pharmacological blockade of hERG by diverse drugs is a major cause of acquired long QT syndrome (LQTS), predisposing to lethal ventricular arrhythmias. BeKm-1 emerged as a uniquely specific hERG inhibitor that binds to the channel's extracellular pore region rather than the intracellular drug-binding site utilized by small molecules like dofetilide. This extracellular binding mode, combined with nanomolar affinity (IC50 3.3–27 nM), makes BeKm-1 an indispensable tool for:

  • Probing hERG Structure-Function: Mapping extracellular vestibule architecture [9]
  • Mechanistic Studies: Differentiating pore block vs. gating modulation [4]
  • Stem Cell Cardiomyopathy Models: Recapitulating drug-induced LQTS phenotypes in human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) [1]
  • Therapeutic Discovery: Serving as a scaffold for designing novel hERG modulators [1] [10]

Properties

Product Name

BeKm-1

Molecular Formula

 C174H261N51O52S6

Molecular Weight

4091.70 Da

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.